Tetrahydrofuran-2,3-dione
Description
Contextualization within Heterocyclic Chemistry Research
Tetrahydrofuran-2,3-dione, a five-membered heterocyclic compound, is a member of the broader γ-butyrolactone family. This structural class is of immense interest in medicinal and synthetic chemistry due to its prevalence in a vast array of natural products and biologically active molecules. chemrxiv.orgacs.orgnih.gov The γ-butyrolactone scaffold is recognized as a privileged structure, meaning it is a molecular framework that is recurrently found in compounds with potent biological activities. chemrxiv.orgresearchgate.net These activities span a wide spectrum, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net Consequently, the development of synthetic methods to access and modify γ-butyrolactones like this compound has been a focal point for chemists for many years, aiming to create novel compounds with potential therapeutic applications. chemrxiv.orgacs.org
The reactivity of this compound is largely dictated by the presence of the lactone (a cyclic ester) and the adjacent ketone group at the C3 position, also known as an α-keto group. This arrangement of functional groups allows for a rich and varied chemistry, making it a versatile building block in organic synthesis. researchgate.netkaist.ac.kr
A significant characteristic of this compound is its existence in a state of equilibrium between two constitutional isomers, or tautomers: the dione (B5365651) form and its corresponding enol form, 3-hydroxy-5-oxo-2,5-dihydrofuran. This keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds and plays a crucial role in the reactivity of this compound. researchgate.netcbijournal.com The equilibrium can be influenced by factors such as the solvent, with studies on related 1,3-dicarbonyl compounds showing a preference for the enol form in aprotic solvents. researchgate.net
Historical Trajectories of Dione Chemistry Relevant to this compound
The study of diones has a rich history, with early investigations into molecules containing two ketone functionalities laying the groundwork for understanding compounds like this compound. The term "lactone" itself was introduced in 1844 by the French chemist Théophile-Jules Pelouze, derived from lactic acid. rsc.org Wilhelm Rudolph Fittig later expanded this term in 1880 to encompass all intramolecular carboxylic esters. rsc.org
Early synthetic efforts in the broader class of butenolides, the unsaturated counterparts to butyrolactones, provided foundational knowledge. For instance, pyrolysis of 2,5-diacetoxy-2,5-dihydrofuran (B145592) was reported to yield γ-crotonolactone, demonstrating an early method to form this five-membered ring system. orgsyn.org The development of synthetic routes to α-bromo-γ-butyrolactone and its subsequent dehydrohalogenation using tertiary amines was another key step in accessing unsaturated lactones, showcasing the manipulation of substituents on the lactone ring. orgsyn.org
The chemistry of 1,3-dicarbonyl compounds, a class to which the enol form of this compound belongs, has been extensively studied. These compounds are known for their utility as intermediates in the synthesis of various heterocyclic systems. chemijournal.com The unique reactivity of the dione functionality, including its propensity for enolization and subsequent reactions, has been a cornerstone of synthetic organic chemistry. While specific early historical accounts of this compound are scarce, the principles established in the study of other cyclic diones and lactones have undoubtedly informed the approaches to its synthesis and reactivity.
Contemporary Research Landscape and Future Directions for this compound
Modern research continues to build upon the foundational knowledge of dione and lactone chemistry, with a significant focus on developing novel and efficient synthetic methodologies. In recent years, there has been a surge in the development of catalytic methods for the synthesis of γ-butyrolactones. These include photoredox catalysis, which utilizes light to drive chemical reactions, and organocatalysis, which employs small organic molecules as catalysts. acs.orgnih.govnih.gov These advanced techniques offer pathways to γ-butyrolactones with high efficiency and stereoselectivity, which is crucial for the synthesis of complex, biologically active molecules. nih.govacs.org
A notable recent study explored the sensitized photoexcitation of carbocyclic diazodiketones in the presence of tetrahydrofuran (B95107). This reaction did not lead to the expected nitrogen elimination but instead resulted in the N-hydrazonation of the tetrahydrofuran ring, forming 2-(2-(tetrahydrofuran-2-yl)hydrazono)cyclopentane-1,3-dione derivatives. beilstein-journals.org This novel reaction highlights the potential for discovering new transformations involving the tetrahydrofuran ring system and dione functionalities.
The use of this compound and its derivatives as versatile synthetic intermediates is another active area of research. For example, α-acetyl-γ-butyrolactone has been employed as a ligand for copper(II) in coupling reactions, demonstrating the utility of modified γ-butyrolactones in catalysis. chemijournal.com Furthermore, reactions involving the dione moiety of related furan-2,3-diones with various nucleophiles have been shown to produce a range of other heterocyclic compounds, such as pyridazines and quinoxalines. asianpubs.org
Future research is likely to continue in several key directions. The development of even more sophisticated and sustainable catalytic systems for the synthesis of this compound and its derivatives will remain a priority. This includes the use of earth-abundant metal catalysts and environmentally benign reaction conditions. Moreover, the exploration of the reactivity of this compound as a building block for the synthesis of complex natural products and novel pharmaceutical agents will undoubtedly expand. As our understanding of the biological roles of γ-butyrolactones grows, so too will the interest in the synthetic chemistry of this compound.
Data Tables
Table 1: Physical and Spectroscopic Properties of this compound Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) | Key Spectroscopic Data | Reference |
| 2-(tetrahydrofuran-2-yloxy)isoindoline-1,3-dione | C12H11NO4 | 132-133 | ¹H NMR (600 MHz, CDCl₃): δ 7.85-7.82 (m, 2H), 7.76-7.73 (m, 2H), 5.80 (d, J = 4.8 Hz, 1H), 4.38-4.34 (m, 1H), 4.05-4.01 (m, 1H), 2.34-2.29 (m, 1H) | rsc.org |
| 2-(2-(Tetrahydrofuran-2-yl)hydrazono)cyclopentane-1,3-dione | C9H12N2O3 | - (Bright-yellow oil) | ¹H NMR (400 MHz, CDCl₃): δ 12.93 (s, 1H), 5.61–5.53 (m, 1H), 4.08–3.99 (m, 1H), 3.95–3.88 (m, 1H), 2.69–2.60 (m, 4H), 2.33–2.19 (m, 2H), 2.08–1.96 (m, 2H). ¹³C NMR (101 MHz, CDCl₃): δ 200.3, 198.7, 130.9, 92.5, 69.2, 33.3, 31.8, 31.2, 24.4. | beilstein-journals.org |
| Tetrahydrofuran-2,4-dione | C4H4O3 | 139-140 (dec.) | Not available in cited sources. |
Structure
3D Structure
Properties
IUPAC Name |
oxolane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSZDRPNLUQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537248 | |
| Record name | Oxolane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4374-64-5 | |
| Record name | Oxolane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetrahydrofuran 2,3 Dione and Its Structural Motifs
Direct Synthesis Strategies for Tetrahydrofuran-2,3-dione
The direct construction of the this compound core is a fundamental challenge in heterocyclic chemistry. Key approaches involve the formation of the ring system through cyclization reactions and the introduction of the dione (B5365651) functionality via oxidative methods.
Cyclization Approaches to the this compound Ring System
The formation of the this compound ring can be achieved through the condensation of appropriate precursors. A notable method involves the reaction of a methyl ketone with diethyl oxalate, followed by a subsequent reaction of the resulting oxalyl ketone with an aldehyde. publish.csiro.au This approach builds the heterocyclic ring by sequentially introducing the required carbon framework and functional groups.
Another strategy for creating a related dihydrofuran-2,3-dione system, which can be considered a precursor, involves the reaction of 1,3-dicarbonyl compounds with oxalyl chloride. For instance, p,p'-dimethyldibenzoylmethane reacts with oxalyl chloride to yield 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione, a stable crystalline solid that serves as a starting material for various heterocyclic syntheses. researchgate.net
Furthermore, the cyclization of hexane-3,4-diol-2,5-dione in the presence of a catalyst, such as piperidine (B6355638) acetate (B1210297) or alkali metal salts, can yield a furan (B31954) derivative, demonstrating another pathway to related cyclic dione structures. google.com The reaction can be performed in water or a mixture of water with a water-miscible solvent like methanol (B129727), ethanol, or tetrahydrofuran (B95107). google.com
| Starting Materials | Reagents/Conditions | Product | Reference |
| Methyl ketone, Diethyl oxalate, Aldehyde | Base, then aldehyde | This compound derivative | publish.csiro.au |
| p,p'-Dimethyldibenzoylmethane, Oxalyl chloride | - | 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | researchgate.net |
| Hexane-3,4-diol-2,5-dione | Piperidine acetate or alkali metal salts | Furan derivative | google.com |
Oxidative Transformations Leading to the 2,3-Dione Moiety in Tetrahydrofurans
The introduction of the 2,3-dione functionality into a pre-existing tetrahydrofuran ring via oxidation presents a direct synthetic route. While specific examples for the direct oxidation to a 2,3-dione are not extensively documented, related oxidative processes on the tetrahydrofuran ring have been established. For instance, the oxidation of 3-hydroxytetrahydrofuran (B147095) to tetrahydrofuran-3-one is a known transformation, often utilizing transition-metal reagents like Cr(VI) or oxoammonium salts such as TEMPO. google.comwikipedia.org
The oxidation of tetrahydrofuran itself has been shown to yield γ-butyrolactone, with 2-hydroxytetrahydrofuran (B17549) identified as a primary intermediate product. rsc.orgresearchgate.net This indicates that oxidation at the C2 position is a feasible process. The subsequent oxidation at the C3 position would be required to form the desired 2,3-dione. The oxidation of 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one with bismuth oxide in acetic acid to yield 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one further demonstrates the viability of oxidation adjacent to an existing carbonyl group within the tetrahydrofuran ring system. google.com
These examples suggest that a stepwise or direct oxidation of a suitable tetrahydrofuran precursor, such as a 3-hydroxy-2-oxotetrahydrofuran, could potentially yield the target this compound.
Synthesis of Tetrahydrofuran Derivatives Incorporating Dione Functionality
Beyond the direct synthesis of the parent compound, significant research has focused on the synthesis of more complex molecules that incorporate the tetrahydrofuran-dione motif, particularly in fused and spirocyclic systems.
Ring-Closing Reactions for Fused Tetrahydrofuran-Dione Systems
A prominent class of fused tetrahydrofuran-dione systems are spiro compounds, where the tetrahydrofuran ring is attached to another ring system at a single carbon atom. The synthesis of spiro[indane-1,3-dione-tetrahydrofuran] derivatives has been achieved through various methodologies.
One common approach involves the reaction of 2-arylidene-1,3-indandiones with various reagents. For example, a copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones leads to the formation of spiro[indene-2,2'-pyrrole]-1,3-diones, which are structurally related to the target spiro-tetrahydrofuran system. rsc.org Similarly, tandem double [3+2] cycloaddition reactions of N-cyanomethylisoquinolinium ylide with 2-arylidene-1,3-indanediones in dry tetrahydrofuran afford spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines]. acs.org
A more direct route to spiro[tetrahydrothiophene-indan-1,3-diones] involves an organocatalytic domino reaction between 2-arylidene-1,3-indandiones and 1,4-dithiane-2,5-diol, catalyzed by a squaramide. thieme-connect.com This reaction proceeds via a sulfa-Michael/1,2-addition cascade. thieme-connect.com The synthesis of oxindole-fused spirotetrahydrofuran scaffolds has also been reported through the methanesulfonic acid-catalyzed cyclization of 3-allyl-3-hydroxy-2-oxindoles in water. acs.org
| Reactants | Catalyst/Reagents | Product Type | Reference |
| 2-Arylideneindane-1,3-dione, Ketoxime acetate | Copper catalyst | Spiro[indane-2,2'-pyrrole]-1,3-dione | rsc.org |
| N-Cyanomethylisoquinolinium ylide, 2-Arylidene-1,3-indanedione | Triethylamine in dry THF | Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] | acs.org |
| 2-Arylidene-1,3-indandione, 1,4-Dithiane-2,5-diol | Squaramide | Spiro[tetrahydrothiophene-indan-1,3-dione] | thieme-connect.com |
| 3-Allyl-3-hydroxy-2-oxindole | Methanesulfonic acid in water | Oxindole-fused spirotetrahydrofuran | acs.org |
Functionalization of Pre-existing Tetrahydrofuran Skeletons
The modification of an existing tetrahydrofuran ring is a versatile strategy for introducing dione functionality or other complex features. The treatment of 4-benzoylthis compound with aryllead triacetates has been shown to lead to C-arylation, although this reaction can be sensitive to the substituents on the tetrahydrofuran ring and may lead to subsequent rearrangement products. publish.csiro.aupublish.csiro.au
The reaction of 2-(2-hetaryl)-2-(tetrahydrofuran-2-ylidene)acetonitriles with tertiary amines can lead to ring-opening, followed by cyclization to form different heterocyclic systems. researchgate.net This highlights the reactivity of functionalized tetrahydrofurans and their potential for rearrangement into other structures. Furthermore, the reaction of the free dianion of ethyl acetoacetate (B1235776) with epibromohydrin (B142927) can produce 5-hydroxymethyl-2-(alkylidene)tetrahydrofurans, which are versatile intermediates for further functionalization. thieme-connect.de The global functionalization of a tetracene core has been used to construct complex molecules containing a tetrahydrofuran ring, which is then further modified, demonstrating the integration of tetrahydrofuran synthesis into larger synthetic strategies. nih.gov
Multi-component Reaction Strategies for Tetrahydrofuran-Diones
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient approach to substituted tetrahydrofuran derivatives. A DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene)butanoates and allenoates has been developed to furnish 2,3,5-substituted tetrahydrofuran derivatives with appended oxindole (B195798) moieties. rsc.org
While not always directly yielding tetrahydrofuran-2,3-diones, MCRs are widely used to synthesize related heterocyclic dione structures. For instance, a three-component cyclization of an α-oxo ester, an aldehyde, and an amine can produce highly substituted pyrrolidine-2,3-diones. nih.gov Similarly, an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines provides access to polysubstituted pyrroles. rsc.org The synthesis of spirooxindole-pyrrolidine compounds through a 1,3-dipolar cycloaddition of an azomethine ylide (generated from isatin (B1672199) and sarcosine) with a suitable dipolarophile is another example of a three-component reaction leading to complex heterocyclic systems. arkat-usa.org These strategies showcase the power of MCRs in rapidly building molecular complexity, which could be adapted for the synthesis of tetrahydrofuran-dione derivatives.
| Reaction Type | Reactants | Product Type | Reference |
| Domino Reaction | 3-Oxo-4-(2-oxoindolin-3-ylidene)butanoates, Allenoates | Substituted Tetrahydrofuran with oxindole moiety | rsc.org |
| Three-component Cyclization | α-Oxo ester, Aldehyde, Amine | Substituted Pyrrolidine-2,3-dione | nih.gov |
| Three-component Reaction | 1,2-Diones, Aldehydes, Arylamines | Polysubstituted Pyrroles | rsc.org |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Dipolarophile | Spirooxindole-pyrrolidine | arkat-usa.org |
Stereoselective Synthesis of this compound Related Compounds
The precise control of stereochemistry is a paramount objective in the synthesis of complex molecules. For tetrahydrofuran rings, particularly those with substitution at the 2 and 3 positions, stereoselective synthesis allows for the preparation of specific isomers with desired spatial arrangements.
Enantioselective and Diastereoselective Synthetic Pathways
The construction of chiral tetrahydrofuran derivatives often relies on powerful synthetic strategies that can establish multiple stereocenters in a single operation with high selectivity.
Domino and Cascade Reactions: Asymmetric organocatalytic domino reactions, such as Michael-S(N)2 sequences, provide access to enantiomerically enriched dihydrofuran derivatives. researchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with (E)-β,β-bromonitrostyrenes in the presence of a chiral bifunctional thiourea (B124793) catalyst yields polysubstituted dihydrofurans in good yields and high enantioselectivities. researchgate.net Another approach involves a practical and sustainable chemical process for synthesizing highly substituted tetrahydro-isobenzofuran-1,5-diones. This is achieved through an asymmetric cascade Michael-aldol reaction of 4-hydroxy-3-alkyl-5H-furan-2-ones with alkyl vinyl ketones, catalyzed by L-proline. rsc.org
Cycloaddition Reactions: Palladium(0)-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes with ketenes has emerged as a potent method for the asymmetric synthesis of highly substituted tetrahydrofurans. This reaction proceeds with excellent diastereoselectivity and enantioselectivity, offering a route to complex tetrahydrofuran structures. sdu.dk Similarly, copper-catalyzed asymmetric [4+1] cycloadditions can produce chiral tetrasubstituted 2,3-dihydrofuran (B140613) derivatives with high efficiency. researchgate.net Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with aldehydes have also been shown to facilitate the stereoselective synthesis of tetrahydrofurans. sdu.dk
Rearrangement and Cyclization Pathways: Elegant methods for constructing tetrahydrofurans involve the intramolecular cyclization of a nucleophilic alkene with an oxonium ion, often terminated by a pinacol (B44631) rearrangement. nih.gov For example, treating certain acyclic precursors with a Lewis acid like tin(IV) chloride can yield 3-acyl tetrahydrofuran derivatives with high diastereoselectivity (98:2 dr). nih.gov Another strategy involves the thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates into 2,3,4-trisubstituted tetrahydrofurans. nsf.govnih.gov This transformation proceeds through a cooperative sequence of thermal Cope rearrangement, Boc deprotection, and oxy-Michael addition. nsf.govnih.gov
Chiral Auxiliary and Catalytic Asymmetric Methods
To induce chirality, chemists employ either chiral auxiliaries, which are temporarily incorporated into the substrate, or chiral catalysts, which orchestrate the stereochemical outcome of the reaction.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting material can effectively control the stereochemistry of subsequent reactions. For example, in the synthesis of densely functionalized 3-substituted 3-hydroxy-β-lactams from azetidine-2,3-diones, placing a chiral auxiliary at the C4 position allows for the stereochemical control of the new C3-quaternary center during allylation or propargylation reactions. acs.org The oxidative homocoupling of lithiated chiral N-acyloxazolidinones, known as Evans auxiliaries, provides a direct route to enantioenriched products and is a notable application of this principle. orgsyn.org L-proline and its derivatives have also been successfully used as chiral auxiliaries. rsc.orgbac-lac.gc.ca
Catalytic Asymmetric Methods: The development of chiral catalysts has revolutionized stereoselective synthesis. Dinuclear zinc catalysts have been effectively used in the asymmetric synthesis of tetrahydrofuran spirooxindoles through a one-pot Michael/hemiketalization and Friedel-Crafts reaction sequence. nih.gov This method produces structurally novel compounds with good diastereomeric ratios and high enantiomeric excess. nih.gov
Copper complexes with chiral ligands are also prominent. A combination of Cu(OTf)₂ and a chiral tridentate P,N,N ligand can catalyze the asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters to afford a variety of 2,3-dihydrofurans with good to high enantioselectivities. researchgate.net Similarly, palladium catalysts are widely used. A Pd(PPh₃)₄ system, in conjunction with a chiral alkaloid derivative like (DHQ)₂PHAL, has been optimized for the [3+2] cycloaddition of donor-acceptor cyclopropanes and ketenes, achieving excellent enantioselectivity. sdu.dk
| Catalyst System | Reaction Type | Substrate Scope | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Dinuclear Zinc Catalyst (10 mol%) | Michael/hemiketalization/Friedel-Crafts | Isatin-derived enones and 1,3-dicarbonyls | 3:1 to 13:1 | 75-99% | nih.gov |
| Pd(PPh₃)₄ / (DHQ)₂PHAL | [3+2] Cycloaddition | Donor-acceptor cyclopropanes and ketenes | ≥19:1 (Z:E) | 83-97% | sdu.dk |
| Cu(OTf)₂ / Chiral P,N,N Ligand | [3+2] Cycloaddition | β-ketoesters and propargylic esters | - | Good to High | researchgate.net |
| Cu-catalyst / Chiral Ligand | Henry Reaction / Iodocyclization | γ,δ-unsaturated alcohols | - | up to 97% | chemistryviews.org |
| Metal Promoter | Reagent | Solvent System | Product Ratio (Allenyl alcohol : Homopropargylic alcohol) |
|---|---|---|---|
| Sn | Propargyl bromide | THF/NH₄Cl (aq) | 75 : 25 |
| Sn + InCl₃ | Propargyl bromide | THF/NH₄Cl (aq) | >95 : <5 |
| Sn + HfCl₄ | Propargyl bromide | THF/NH₄Cl (aq) | >95 : <5 |
| Zn | Propargyl bromide | THF/NH₄Cl (aq) | <5 : >95 |
Green Chemistry Approaches in Tetrahydrofuran-Dione Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. royalsocietypublishing.orgwhiterose.ac.uk
Solvent-Free and Aqueous Medium Reactions
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. royalsocietypublishing.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Efficient syntheses of functionalized 2,3-dihydrofuran derivatives have been developed via domino reactions in water. acs.org The synthesis of drug-like spiro[acenaphthylene-thiazine]diones, for example, has been achieved in an aqueous medium using a three-component reaction promoted by ultrasound. cbijournal.com In some cases, co-solvent systems like H₂O-Tetrahydrofuran are employed, particularly in the conversion of biomass like cellulose (B213188) into valuable chemicals. acs.org
Solvent-free reactions represent another significant green approach. The synthesis of β-keto enol ethers from cyclic β-diones can be performed under solvent-free conditions at room temperature using a heterogeneous catalyst. researchgate.net Microwave-assisted synthesis of benzoxazinediones has also been successfully carried out under solvent-free conditions. tandfonline.com
Catalytic Systems for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones, reducing waste and often enabling more efficient processes. royalsocietypublishing.orgresearchgate.net
Recyclable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a major focus. Silica-supported catalysts, such as HClO₄·SiO₂ and TfOH-SiO₂, have been shown to be efficient and recyclable for various organic transformations, including the synthesis of benzofurans. researchgate.net These solid acid catalysts can often be used in solvent-free conditions, further enhancing the green credentials of the process. researchgate.net
Efficient One-Pot Processes: Combining multiple reaction steps into a single "one-pot" procedure improves efficiency and reduces waste from intermediate workups and purifications. An efficient one-pot conversion of cellulose into 2,5-hexanedione (B30556) has been reported using a dual catalytic system of Al₂(SO₄)₃ and Pd/C in a water-tetrahydrofuran mixture. acs.org In this system, Al₂(SO₄)₃ catalyzes the conversion of cellulose to intermediates like 5-hydroxymethylfurfural, and the combination of catalysts facilitates the subsequent hydrogenolysis and ring-opening to the final product. acs.org The use of high-temperature liquid water can itself act as a reaction medium and a source of protons, sometimes eliminating the need for an added acid catalyst in dehydration reactions. acs.org
Chemical Reactivity and Reaction Mechanisms of Tetrahydrofuran 2,3 Dione
Intermolecular Reactions of Tetrahydrofuran-2,3-dione
The presence of two carbonyl groups makes this compound highly susceptible to reactions with a variety of intermolecular partners. These reactions include nucleophilic additions, cycloadditions, and radical processes.
Nucleophilic Addition Reactions
The carbonyl carbons of this compound are electrophilic and readily undergo attack by nucleophiles. A diverse array of nucleophiles, including amines, alcohols, and organometallic reagents, can add to one or both of the carbonyl groups. For instance, the reaction of 4,4-dimethylthis compound with hydrazine (B178648) derivatives and 1,2-phenylenediamine yields the corresponding hydrazone derivatives and 3,3-dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline, respectively. asianpubs.org Theoretical studies using density functional theory (DFT) have investigated the site of nucleophilic attack by water on related five-membered heterocyclic 2,3-diones. acs.org These studies suggest that the addition to the lactone carbonyl is generally favored over the keto carbonyl. acs.org
Table 1: Examples of Nucleophilic Addition Reactions of this compound Derivatives
| Nucleophile | Reagent Example | Product Type |
| Nitrogen Nucleophile | Hydrazine | Hydrazone |
| Nitrogen Nucleophile | 1,2-Phenylenediamine | Quinoxaline derivative |
| Oxygen Nucleophile | Water | Hydrated dione (B5365651) |
Electrophilic Substitution Pathways
While less common due to the deactivating effect of the carbonyl groups, electrophilic substitution can occur on the tetrahydrofuran (B95107) ring, particularly at the α-position to the ether oxygen. These reactions often require activated substrates or forceful conditions. The mechanism typically involves the formation of an intermediate that can then be attacked by an electrophile. acs.orglibretexts.org
Radical Reactions and Oxidative Processes
This compound and its derivatives can participate in radical reactions. nih.gov For example, manganese(III) acetate (B1210297) can be used to initiate oxidative radical cyclizations. mdpi.com In these processes, a radical is generated from an enolizable compound, which can then add to an unsaturated system. mdpi.com The resulting radical intermediate can be further oxidized to a carbocation, leading to the formation of a new cyclic structure. mdpi.com Additionally, the nitro group in derivatives like 5-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can be oxidized.
Cycloaddition Reactions and Their Regioselectivity
This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net Theoretical studies have been conducted to understand the mechanism and regioselectivity of these reactions with various dipoles. researchgate.netresearchgate.net For instance, the reaction with sulfur-centered 1,3-dipoles has been investigated using DFT, revealing a normal electron demand character for these cycloadditions. researchgate.netresearchgate.net Derivatives of this compound can also undergo [4+4] photocycloaddition reactions. rsc.org Furthermore, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with aldehydes can produce tetrahydrofuran derivatives. researchgate.net The regioselectivity of these cycloadditions is a key aspect, and in some cases, complete regioselectivity has been observed. uwindsor.ca
Intramolecular Rearrangements and Transformations
The structure of this compound allows for various intramolecular reactions, which can lead to the formation of new ring systems.
Ring-Opening Reactions and Subsequent Cyclizations
The this compound ring can be opened under various conditions, often initiated by a nucleophilic attack. acs.org This ring-opening can be followed by an intramolecular cyclization to form a different heterocyclic product. This strategy is valuable for synthesizing complex molecular architectures. acs.orgjst.go.jp For example, a three-step process involving the ring opening of 2,5-dimethylfuran (B142691) to 2,5-hexanedione (B30556), followed by aldol (B89426) condensation and then hydrogenation-cyclization, can yield functionalized tetrahydrofuran derivatives. rsc.org Theoretical studies have also explored the ring-opening of tetrahydrofuran by intramolecular frustrated Lewis pairs. nih.gov
Tautomerism and Isomerization Processes
The chemical nature of this compound is significantly influenced by keto-enol tautomerism, a fundamental concept for compounds containing carbonyl groups adjacent to a carbon atom with at least one hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that rapidly interconvert, and in the case of this compound, an equilibrium exists between the diketo form and its enol counterpart. masterorganicchemistry.com This equilibrium can be catalyzed by the presence of trace amounts of acids or bases. libretexts.org
The primary tautomeric forms of this compound are:
Keto form: this compound
Enol form: 3-Hydroxy-2,5-dihydrofuran-2-one
The stability of these tautomers and the position of the equilibrium are influenced by several factors, including the solvent and structural effects like ring strain. researchgate.netsemanticscholar.orgresearchgate.net In cyclic β-diketones, for example, the diketo form is often favored in solvents like tetrahydrofuran (THF) and water. researchgate.net The tautomerization process involves breaking a C-H bond and a C=O pi bond, while forming an O-H bond and a C=C pi bond. masterorganicchemistry.com This process can have a high energy barrier, but the presence of protic solvents can facilitate the hydrogen transfer mechanism. researchgate.net For some cyclic diones, the enol form can be stabilized through the formation of an intramolecular hydrogen bond. mdpi.com The specific equilibrium for this compound is subject to these competing influences.
| Tautomeric Form | Structure Name | Key Features |
|---|---|---|
| Keto | This compound | Contains two adjacent carbonyl groups (an α-dicarbonyl). |
| Enol | 3-Hydroxy-2,5-dihydrofuran-2-one | Contains a hydroxyl group bonded to a C=C double bond (enol) within the furanone ring. |
Catalysis in this compound Transformations
Catalysis plays a pivotal role in mediating the chemical transformations of this compound and related structures. The electrophilic nature of its carbonyl carbons can be enhanced by various catalytic systems, enabling a range of synthetic applications.
Lewis Acid and Brønsted Acid Catalysis
Both Lewis and Brønsted acids are effective catalysts for reactions involving tetrahydrofuran and dione moieties.
Lewis Acid Catalysis: Lewis acids, such as metal triflates, activate carbonyl compounds by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. Ytterbium(III) triflate (Yb(OTf)₃), for instance, is a water-tolerant Lewis acid used to catalyze the synthesis of various heterocycles, including tetrahydrofuran derivatives. thieme-connect.com It has been employed in [3+2] cycloaddition reactions of methylenecyclopropanes with ketones to produce tetrahydrofurans. thieme-connect.com Other metal salts like cobalt and nickel tetrafluoroborates have proven effective in promoting three-component reactions to yield tetrahydrofuran derivatives with high diastereoselectivity. nih.gov The mechanism of Lewis acid catalysis can also involve the formation of oxonium ylide intermediates or the activation of substrates for ring-opening reactions. mdpi.combeilstein-journals.org
Brønsted Acid Catalysis: Brønsted acids catalyze reactions by protonating reactants, which can facilitate ring-opening or enol formation. acs.org For example, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used in the α-alkylation of ketones where a 1,3-dicarbonyl unit functions as a leaving group. mdpi.com This type of transformation highlights a potential reaction pathway for this compound. The catalytic activity is also dependent on the solvent; studies on ion-pair formation between a Brønsted acid and a base show that equilibria are altered in solvents like THF compared to less polar ones like chloroform. researchgate.net
| Catalyst Type | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Lewis Acid | Yb(OTf)₃ | [3+2] Cycloaddition for THF synthesis | thieme-connect.com |
| Lewis Acid | Ni(BF₄)₂·6H₂O | Diastereoselective synthesis of THF derivatives | nih.gov |
| Lewis Acid | Re₂O₇ | Heteroacylative dimerization of THF | mdpi.com |
| Brønsted Acid | TfOH | α-Alkylation of ketones with a dicarbonyl leaving group | mdpi.com |
| Brønsted Acid | H-ZSM5 (Solid Acid) | Dehydra-decyclization and ring opening of THF | acs.org |
Transition Metal-Mediated Reactions
Transition metals are widely used to catalyze a variety of transformations for synthesizing and functionalizing heterocyclic compounds, including the tetrahydrofuran core structure. nih.gov While specific examples using this compound as a substrate are not extensively documented, the reactivity of related compounds provides significant insight into potential transformations.
Ruthenium-catalyzed reactions, such as the oxidative cyclization of 1,5-dienes using RuO₄, are employed to synthesize cis-THF-diol products, which are precursors to other functionalized tetrahydrofurans. mdpi.com Palladium catalysis is prominent in the synthesis of dihydrobenzofurans through reactions like intramolecular C(sp³)–H and C(sp²)-H coupling of alkyl phenyl ethers or the aminocarbonylation of aryl iodide-linked alkenes. nih.gov Other transition metals, including iridium, copper, and nickel, have also been utilized to synthesize chiral dihydrobenzofuran derivatives through intramolecular cycloadditions and C-H bond activation, demonstrating the versatility of these catalysts in constructing the furan (B31954) ring system. nih.gov
Organocatalysis in Dione Chemistry
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its principles are highly applicable to the chemistry of diones. These metal-free catalysts can activate substrates through various mechanisms, including the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions. mdpi.com
A significant example is the organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones, a substrate class structurally related to this compound. nih.govbeilstein-journals.org This reaction is effectively catalyzed by a bifunctional thiourea (B124793) catalyst. nih.gov Research has demonstrated that reacting 4-benzylidenedihydrofuran-2,3-dione (B12876285) with α-nitroketones in the presence of an organocatalyst proceeds smoothly at room temperature to yield the desired products with good yields and enantioselectivities. nih.govbeilstein-journals.org This highlights a direct and relevant application of organocatalysis to the dihydrofuran-2,3-dione scaffold. Other organocatalytic systems, such as those using Lewis bases like 4-pyrrolidinopyridine (B150190) (PPY), are known to generate reactive ammonium (B1175870) enolates from keto-acid substrates, leading to cyclization reactions. rsc.org
| α-Nitroketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-nitropropiophenone | Product 5a | 75 | 80 |
| α-nitroacetophenone | Product 5b | 78 | 82 |
| Reaction Conditions: 4-benzylidenedihydrofuran-2,3-dione (0.1 mmol), α-nitroketone (0.1 mmol), 10 mol% bifunctional thiourea catalyst in 1,2-dichloroethane (B1671644) at 25°C for 12 hours. |
Spectroscopic and Advanced Analytical Characterization of Tetrahydrofuran 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of Tetrahydrofuran-2,3-dione. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides definitive evidence for its cyclic structure and the relative positioning of its functional groups.
The proton (¹H) NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the two methylene (B1212753) groups (C4-H₂ and C5-H₂). The protons on C4, being adjacent to a carbonyl group (C3=O), would likely resonate further downfield compared to the protons on C5, which are adjacent to the ether oxygen. The integration of these signals would confirm the presence of two protons at each position.
The carbon (¹³C) NMR spectrum provides critical information about the carbon skeleton. It is predicted to display four unique signals. The carbons of the two carbonyl groups (C2 and C3) would appear significantly downfield, with distinct chemical shifts reflecting their different electronic environments (lactone vs. ketone). The methylene carbons, C4 and C5, would appear in the upfield region, with the C5 carbon adjacent to the oxygen atom resonating at a lower field than the C4 carbon. pitt.edu
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | - | - | ~170-180 (Lactone C=O) |
| 3 | - | - | ~200-210 (Ketone C=O) |
| 4 | ~2.6-2.8 | Triplet (t) | ~30-40 |
| 5 | ~4.4-4.6 | Triplet (t) | ~65-75 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs found in related tetrahydrofuran (B95107) and dione (B5365651) compounds. rsc.orgresearchgate.netbeilstein-journals.orgmdpi.comdoi.org
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with the signals of the carbons to which they are directly attached. It would show a correlation between the ¹H signal at ~2.7 ppm and the ¹³C signal at ~35 ppm (C4), and another between the ¹H signal at ~4.5 ppm and the ¹³C signal at ~70 ppm (C5).
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Protons at C5 (~4.5 ppm) showing a correlation to the lactone carbonyl carbon C2.
Protons at C4 (~2.7 ppm) showing correlations to both carbonyl carbons (C2 and C3) and to the C5 carbon.
These correlations are crucial for confirming the 2,3-dione substitution pattern on the tetrahydrofuran ring. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₄H₄O₃), providing strong evidence for the compound's identity. HRMS is a powerful tool for distinguishing between isomers and confirming the molecular composition with high accuracy. mdpi.com
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation spectrum. For this compound, the fragmentation is expected to be dictated by the presence of the two carbonyl groups and the ether linkage. Likely fragmentation pathways could include:
Decarbonylation: Loss of one or two molecules of carbon monoxide (CO) is a common fragmentation pathway for dicarbonyl compounds.
Ring-opening and subsequent cleavage: The tetrahydrofuran ring could undergo cleavage, particularly initiated at the ether linkage or between the two carbonyl groups.
The fragmentation pattern of related cyclic diones, such as 2,5-dialkylcyclohexan-1,3-diones, has been studied in detail and often involves characteristic cleavages of the ring. pnas.org Similar systematic fragmentation would be expected for this compound, providing a structural fingerprint.
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 100 | [C₄H₄O₃]⁺ | Molecular Ion |
| 72 | [C₃H₄O₂]⁺ | Loss of CO |
| 56 | [C₃H₄O]⁺ | Loss of CO₂ |
| 44 | [C₂H₄O]⁺ | Loss of 2xCO |
Note: Predicted fragments are based on common fragmentation patterns of ketones and lactones.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl (C=O) stretch is expected to appear at a higher frequency (typically 1760-1800 cm⁻¹) compared to the ketone carbonyl stretch (typically 1700-1725 cm⁻¹), due to the ring strain and the electronic effect of the adjacent ether oxygen. Another key feature would be the C-O-C stretching vibration of the ether linkage within the ring, expected around 1050-1150 cm⁻¹. mdpi.comudayton.edu
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=O stretches would also be visible in the Raman spectrum, although their intensities might differ from the IR spectrum. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the ring structure. mdpi.comspectrabase.com
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | 2850-3000 | 2850-3000 | Medium |
| C=O Stretch (Lactone) | ~1770 | ~1770 | Strong (IR), Medium (Raman) |
| C=O Stretch (Ketone) | ~1715 | ~1715 | Strong (IR), Medium (Raman) |
| C-O-C Stretch (Ether) | ~1100 | ~1100 | Strong (IR), Weak (Raman) |
Note: Predicted frequencies are based on characteristic group frequencies for lactones, ketones, and cyclic ethers.
Characteristic Carbonyl Stretching Frequencies
The infrared (IR) spectrum of this compound is distinguished by the prominent absorption bands of its two carbonyl (C=O) groups. Generally, the stretching vibrations of carbonyl groups in ketones and aldehydes result in strong infrared absorption in the range of 1710 to 1740 cm⁻¹. pg.edu.pl For cyclic ketones, the ring strain significantly influences the carbonyl stretching frequency. Incorporation of a carbonyl group into a five-membered ring, as seen in a γ-lactone, typically increases the stretching frequency to around 1765 ± 10 cm⁻¹. pg.edu.pl
In this compound, the presence of two carbonyl groups within the five-membered ring leads to distinct symmetric and asymmetric stretching modes. These are expected to appear at different frequencies. For comparison, 1H-indene-1,3(2H)-dione, which also contains two carbonyl groups, exhibits symmetric and asymmetric stretching modes at 1722 cm⁻¹ and 1750 cm⁻¹, respectively. researchgate.net The exact positions of the carbonyl bands in this compound can be influenced by factors such as solvent polarity and the potential for intermolecular interactions.
Table 1: General Carbonyl (C=O) Stretching Frequencies for Reference Compounds
| Functional Group | Structure | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Saturated Ketones | R-CO-R' | 1715 ± 10 | Strong |
| 5-Membered Lactone (γ-lactone) | - | 1765 ± 10 | Strong |
| Aldehydes | R-CHO | 1730 ± 7 | Strong |
| Carboxylic Acids | R-COOH | 1760-1690 | Strong |
| Esters | R-COOR' | 1740 ± 10 | Strong |
This table presents general reference values and may not reflect the exact frequencies for this compound.
Hydrogen Bonding Interactions via Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying hydrogen bonding interactions involving this compound. The carbonyl oxygens of the dione can act as hydrogen bond acceptors. When a hydrogen bond forms, for instance with a donor molecule like an alcohol or an amine, it typically causes a noticeable shift in the vibrational frequencies of the groups involved. researchgate.netmdpi.com
Specifically, the C=O stretching frequency of this compound is expected to shift to a lower wavenumber (a red shift) upon hydrogen bond formation. researchgate.net The magnitude of this shift is often correlated with the strength of the hydrogen bond. researchgate.net Concurrently, the stretching vibration of the donor group (e.g., the O-H or N-H stretch) will also shift to a lower frequency and often becomes broader and more intense. libretexts.orgmdpi.com
The study of such interactions is crucial for understanding the behavior of this compound in different chemical environments, such as in various solvents or in the presence of other functional molecules. For example, in protic solvents, the carbonyl absorptions are likely to be different compared to those in aprotic solvents due to hydrogen bonding with the solvent molecules. researchgate.net
Electronic Spectroscopy: UV-Vis and Related Techniques
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different energy levels within the molecule. mdpi.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.
For this compound, the key chromophores are the two carbonyl groups. Molecules containing carbonyl groups can undergo several types of electronic transitions, primarily n→π* and π→π* transitions. upenn.edu
n→π transitions:* These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths (around 280-290 nm for simple ketones). upenn.edu
π→π transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths (around 180-190 nm for simple ketones). upenn.edu
The solvent can influence the positions of these absorption bands. For instance, in polar or protic solvents, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift. researchgate.net Tetrahydrofuran (THF) itself is often used as a solvent in UV-Vis spectroscopy as it absorbs below 200 nm, making it suitable for analyzing many compounds. upenn.edusigmaaldrich.com
Chromophore Analysis and Electronic Transitions
The chromophoric system of this compound is dominated by the two carbonyl (C=O) groups within the five-membered ring. A group of atoms responsible for UV or visible light absorption is termed a chromophore. upenn.edu The interaction between the two carbonyl groups in the dione structure can lead to a more complex UV-Vis spectrum than that of a simple monoketone.
The electronic transitions in this compound can be categorized based on the orbitals involved: σ (bonding), π (bonding), n (non-bonding), π* (anti-bonding), and σ* (anti-bonding). upenn.edu The most likely transitions to be observed in a typical laboratory UV-Vis spectrometer (which usually operates above 200 nm) are the n→π* transitions of the carbonyl groups. The σ→σ* transitions require higher energy and occur at wavelengths below 200 nm. upenn.edu
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| n→π* | Promotion of a non-bonding electron to a π* anti-bonding orbital. | 270-300 | Low |
| π→π* | Promotion of a π electron to a π* anti-bonding orbital. | ~180-200 | High |
| σ→σ* | Promotion of a σ electron to a σ* anti-bonding orbital. | <200 | High |
Note: These are general ranges and the exact values for this compound may vary.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide detailed information about its molecular geometry, including bond lengths, bond angles, and the conformation of the five-membered ring.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or for assessing its purity.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
The choice of the GC column (i.e., the stationary phase) is critical. For a polar compound like this compound, a polar stationary phase would likely provide better separation and peak shape. Tetrahydrofuran itself is a polar aprotic solvent and is effective in dissolving a wide range of polar analytes for GC analysis. sigmaaldrich.com
When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantitative analysis and identification. GC-MS is particularly powerful as it provides a mass spectrum of the eluting compound, which can be used for structural elucidation. researchgate.net Preparative GC (pGC) could also be employed for the purification of this compound on a larger scale. researchgate.net
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related analogues. The most prevalent mode used is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. In this context, Tetrahydrofuran (THF) itself plays a crucial role not just as a compound of interest but also as a powerful organic modifier in the mobile phase to achieve desired separations. chromatographyonline.comuv.es
The utility of THF as a mobile phase component stems from its high elution strength, which often exceeds that of other common solvents like methanol (B129727) and acetonitrile (B52724). sigmaaldrich.com This characteristic is particularly advantageous for eluting compounds that are strongly retained on the column or for separating mixtures of compounds with very similar polarities. sigmaaldrich.com The primary function of THF in the mobile phase is to alter the selectivity of the separation. chromforum.org This change in selectivity arises from THF's specific molecular properties; it acts as a strong proton acceptor but lacks any proton-donating capabilities. chromatographyonline.com
This ability to accept protons allows THF to form distinct hydrogen-bonding interactions with analyte molecules that possess proton-donor groups, such as phenols or carboxylic acids. researchgate.net Research has shown that for certain weakly acidic compounds, an increase in the concentration of THF within a ternary mobile phase (e.g., water/isopropanol (B130326)/THF) can lead to an increase in retention time. researchgate.net This effect is attributed to the formation of a THF-analyte complex and is a specific interaction not observed with other protic solvents like methanol or ethanol. researchgate.net The strategic use of THF, often in conjunction with acetonitrile and methanol, is a key aspect of method development. This optimization is sometimes guided by a "solvent triangle" approach, where various compositions of these three modifiers with water are tested to find the optimal mobile phase for a specific separation on a C18 column. asdlib.org
While direct HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related structures provide a clear framework for its analysis. These methods underscore the versatility of HPLC in handling complex molecules featuring the tetrahydrofuran ring system.
Detailed research findings from the analysis of analogous compounds demonstrate typical HPLC parameters. For instance, a complex derivative, 1-(3-fluoro-4-hydroxy-5-mercaptomethyl-tetrahydrofuran-2-yl)-5-methyl-1H-pyrimidine-2,4-dione, has been successfully analyzed in biological matrices. nih.gov The method employs a C18 column with a mobile phase of 50 mM KH2PO4 buffer (pH 2.5) and acetonitrile, showcasing a standard approach for such analytes. nih.gov
The following data tables summarize typical conditions used for the HPLC analysis of compounds containing a tetrahydrofuran-dione or related tetrahydrofuran core structure.
Table 1: Exemplary HPLC Method for a Tetrahydrofuran Derivative in a Biological Matrix nih.gov
| Parameter | Condition |
|---|---|
| Analyte | 1-(3-fluoro-4-hydroxy-5-mercaptomethyl-tetrahydrofuran-2-yl)-5-methyl-1H-pyrimidine-2,4-dione |
| Stationary Phase | C18 Reversed-Phase Column |
| Mobile Phase | 50 mM KH2PO4 (pH = 2.5) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 265 nm |
| Retention Time | ~9.7 minutes |
Table 2: General Conditions for Chiral HPLC Separation of Tetrahydrofuran Derivatives rsc.orgacs.org
| Parameter | Condition |
|---|---|
| Application | Determination of enantiomeric excess |
| Stationary Phase | Chiral Column (e.g., Daicel Chiralpak AD-H, IE) |
| Mobile Phase | n-hexane : isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
Table 3: Representative RP-HPLC Conditions Using a Ternary Mobile Phase google.com
| Parameter | Condition |
|---|---|
| Application | General analysis of components in a THF matrix |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : Water (60:16:24, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 277 nm |
Computational and Theoretical Investigations of Tetrahydrofuran 2,3 Dione
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical methods are fundamental in understanding the distribution of electrons within a molecule, which dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. sciepub.com For molecules related to Tetrahydrofuran-2,3-dione, such as furan-2,3-dione, DFT calculations at the B3LYP/6-311++G** level of theory have been employed to investigate reactivity and reaction mechanisms. researchgate.netresearchgate.net These studies focus on using DFT-based reactivity indices to understand and predict the outcomes of chemical reactions. researchgate.netresearchgate.net
DFT methods are used to optimize the molecular geometry, calculating key structural parameters like bond lengths and angles. For the related furan-2,3-dione, these calculations provide the foundational data for further analysis of its reactivity. researchgate.net
Table 1: Calculated DFT Data for Furan-2,3-dione (as a proxy for this compound) (Note: Data is for the related compound furan-2,3-dione as specific literature for this compound is not available)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -8.57 eV | B3LYP/6-311++G** | researchgate.net |
| LUMO Energy | -3.81 eV | B3LYP/6-311++G** | researchgate.net |
| HOMO-LUMO Gap | 4.76 eV | B3LYP/6-311++G** | researchgate.net |
| Global Hardness (η) | 2.38 eV | B3LYP/6-311++G** | researchgate.net |
| Global Electrophilicity (ω) | 3.86 eV | B3LYP/6-311++G** | researchgate.net |
Ab initio and semi-empirical methods offer alternative approaches to understanding molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. scribd.comnih.gov They can provide highly accurate results, though often at a significant computational expense. sciepub.com For instance, studies on related tetrapyrrole model compounds have compared results from semi-empirical (AM1) and ab initio (RHF/3-21G) methods to predict stable conformations. sci-hub.se
Semi-empirical methods, like AM1, are faster as they incorporate some experimentally derived parameters to simplify calculations. scribd.com These methods are particularly useful for studying large molecules or for preliminary explorations of molecular systems. sciepub.com A study on the acidity of various cyclic diones, including the related tetrahydrofuran-2,4-dione (tetronic acid), utilized the semi-empirical AM1 method to calculate heats of formation and predict pKa values, demonstrating a good correlation between computational results and experimental data. cdnsciencepub.com
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in computational chemistry for explaining chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals determine the feasibility and stereochemical outcome of many reactions. imperial.ac.uk
For the related furan-2,3-dione, FMO analysis based on DFT calculations has been used to classify its reactions. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a small gap generally indicates high reactivity. dergipark.org.tr In the context of cycloaddition reactions, the relative energies of the dipole's HOMO and the dipolarophile's LUMO (and vice versa) determine whether the reaction has normal or inverse electron demand. researchgate.net For furan-2,3-dione, the analysis indicates that it acts as an electron-deficient component in 1,3-dipolar cycloadditions, leading to reactions with normal electron demand. researchgate.netresearchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which is the saddle point on a potential energy surface connecting reactants and products. johnhogan.infowikipedia.org Computational methods are used to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. wikipedia.org
For reactions involving the related furan-2,3-dione, computational studies have mapped the potential energy surfaces for cycloaddition reactions. researchgate.net By optimizing the geometries of transition states and calculating the corresponding activation energies, researchers can predict the most likely reaction pathway and the regioselectivity of the products. researchgate.netresearchgate.net These calculations have shown that the cycloaddition reactions proceed through a concerted but asynchronous mechanism, where bond formation does not occur to the same extent at the transition state. researchgate.net
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. rutgers.edu By solving Newton's equations of motion, MD simulations can explore the conformational landscape of molecules and simulate complex events like chemical reactions. nih.gov Reactive force fields (like ReaxFF) can be employed in MD simulations to model the formation and breaking of chemical bonds, allowing for the study of reaction mechanisms in large, complex systems. rutgers.edu
While specific MD simulations focused on the reactivity of this compound are not prominent in the literature, simulations of the parent compound, liquid tetrahydrofuran (B95107), have been performed to understand its physical properties and structure. researchgate.net Furthermore, MD simulations have been validated as a powerful tool for investigating the inhibitory activity and binding modes of various molecules, including those with tetrahydrofuran moieties, to biological targets like enzymes. scielo.brresearchgate.net These studies demonstrate the potential of MD to elucidate the dynamic interactions of this compound in a biological or chemical environment.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental data, assigning spectral features, and understanding the electronic and vibrational structure of the molecule. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for simulating various types of spectra. globalresearchonline.netresearchgate.net
Theoretical NMR and IR Spectral Simulations
The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of computational molecular analysis. For this compound, these simulations can predict the chemical shifts of its protons and carbons, as well as the frequencies of its fundamental vibrational modes.
Methodology: Theoretical calculations for NMR and IR spectra are commonly performed using DFT methods, with the B3LYP functional being a widely used choice. globalresearchonline.netnih.gov Basis sets such as cc-pVTZ or 6-311++G** are employed to provide a good balance between accuracy and computational cost. globalresearchonline.netresearchgate.net For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). beilstein-journals.org IR spectra are simulated by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systemic errors in the calculations. globalresearchonline.net
Research Findings: While specific, published theoretical spectra for this compound are not readily available, calculations on the parent furan (B31954) ring and its derivatives provide a clear framework for what to expect. globalresearchonline.net For instance, DFT calculations on furan and its methylated derivatives have successfully assigned the C-H and C-C stretching vibrations in the IR spectrum and the chemical shifts in ¹H and ¹³C NMR spectra. globalresearchonline.net In this compound, the introduction of two carbonyl groups would be predicted to have significant effects:
IR Spectrum: Strong absorption bands corresponding to the C=O stretching modes would be the most prominent feature, typically predicted in the 1700-1800 cm⁻¹ region. The exact position would depend on ring strain and potential coupling between the two carbonyl groups.
¹³C NMR Spectrum: The carbonyl carbons (C2 and C3) would be highly deshielded, with predicted chemical shifts well above 160 ppm. The methylene (B1212753) carbons (C4 and C5) would appear at much higher fields.
¹H NMR Spectrum: The protons on C4 and C5 would constitute a complex spin system, with their chemical shifts influenced by the electronegativity of the adjacent oxygen and carbonyl groups.
The following tables illustrate the type of data generated from such theoretical simulations.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative and based on typical values for similar functional groups.
| Atom | Predicted Chemical Shift (δ) ppm | Multiplicity |
| C2 | ~175 | - |
| C3 | ~170 | - |
| C4 | ~70 | t |
| C5 | ~40 | t |
| H (on C4) | ~4.5 | m |
| H (on C5) | ~3.0 | m |
Table 2: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound This table is illustrative and based on typical values for similar functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C=O Asymmetric Stretch | ~1780 | Strong |
| C=O Symmetric Stretch | ~1750 | Strong |
| C-O-C Stretch | ~1100 | Medium |
| CH₂ Scissoring | ~1450 | Medium |
| CH₂ Wagging | ~1250 | Weak |
UV-Vis Absorption and Emission Predictions
Theoretical predictions of ultraviolet-visible (UV-Vis) spectra help in understanding the electronic transitions of a molecule. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the molecular orbitals involved.
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra in molecules of this size. globalresearchonline.netresearchgate.net Calculations are often performed using functionals like B3LYP or CAM-B3LYP with extended basis sets. researchgate.net The analysis provides information on excitation energies, oscillator strengths (which relate to absorption intensity), and the contributions of various molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to each electronic transition. researchgate.net Solvation effects can be included using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent. researchgate.net
Research Findings: For this compound, the key electronic transitions are expected to involve the non-bonding (n) orbitals of the oxygen atoms and the π* orbitals of the carbonyl groups. Theoretical calculations would likely predict weak n → π* transitions at longer wavelengths and more intense π → π* transitions at shorter wavelengths. The HOMO-LUMO gap is a key parameter derived from these calculations, indicating the chemical reactivity and the energy of the lowest electronic transition. Studies on related furan-2,3-dione systems have utilized Frontier Molecular Orbital (FMO) theory to explain their reactivity and electronic properties. researchgate.net
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound in a Polar Solvent This table is illustrative, showing the typical output of a TD-DFT calculation.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~310 | 0.005 | n → π |
| S₀ → S₂ | ~220 | 0.150 | π → π |
| S₀ → S₃ | ~195 | 0.450 | n → σ* |
Conformational Analysis and Molecular Modeling
The five-membered ring of this compound is not planar. It adopts puckered conformations to alleviate ring strain. Computational modeling is essential to determine the preferred three-dimensional structures, their relative energies, and the barriers to interconversion.
Energy Minimization and Conformational Searching
This subfield focuses on identifying all stable low-energy conformations (local minima) and the global minimum energy structure on the potential energy surface (PES) of the molecule.
Methodology: Conformational analysis begins with a search of the conformational space. For a flexible ring like tetrahydrofuran, this often involves a relaxed PES scan, where a key dihedral angle is systematically varied and the energy is minimized at each step. This process helps to map out the pseudorotational pathway of the ring. acs.org The two primary conformations for a five-membered ring are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. acs.org High-level DFT or ab initio calculations are used to optimize the geometry of each identified conformer and to calculate their relative energies. mdpi.com Algorithms like CrystalOptimizer can be used for more complex energy minimization in the solid state. acs.org
Research Findings: Studies on the parent tetrahydrofuran molecule show that the C₂ (twist) and Cₛ (envelope) conformations are very close in energy, with a low barrier for interconversion, leading to a phenomenon known as pseudorotation. acs.org For this compound, the presence of sp²-hybridized carbonyl carbons at the C2 and C3 positions would significantly alter the PES. The planarity enforced by the C2=O and C3=O bonds would likely favor specific envelope or twist conformations that minimize steric hindrance and torsional strain involving these groups. A computational search would reveal the most stable conformer and the energy barriers separating it from other, less stable forms.
Table 4: Hypothetical Relative Energies of this compound Conformers This table illustrates a potential outcome of a conformational search.
| Conformer | Point Group | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Twist (C₂) | C₂ | 0.00 | ~65 |
| Envelope (Cₛ) | Cₛ | 0.50 | ~35 |
| Planar (Transition State) | C₂ᵥ | ~4.00 | < 0.1 |
Intermolecular Interactions and Solvation Effects
The interaction of this compound with itself (in the solid state) or with solvent molecules is critical to understanding its physical properties and reactivity. Computational models can provide detailed insights into these non-covalent interactions.
Methodology: Solvation effects are modeled using two primary approaches: implicit and explicit models.
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Methods like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model are efficient for calculating the bulk electrostatic effects of the solvent on the solute's geometry and energy. researchgate.netmdpi.com
Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation. This allows for the direct study of specific interactions, such as hydrogen bonding. mdpi.commdpi.com This approach is computationally more intensive but provides a more accurate picture of the first solvation shell. nih.gov
The nature of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) or van der Waals forces, can be analyzed using techniques like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, which examine the electron density distribution. bohrium.com
Research Findings: DFT studies on the interaction of water with related furan-2,3-dione derivatives show that nucleophilic attack is highly influenced by the solvent. mdpi.com Calculations using explicit water molecules revealed their role in stabilizing transition states through hydrogen bonding. mdpi.com For this compound, the carbonyl oxygens would be strong hydrogen bond acceptors, leading to significant interactions with protic solvents like water or alcohols. mdpi.com In non-polar solvents, weaker van der Waals and dipole-dipole interactions would dominate. NBO analysis on the parent furan molecule has demonstrated the presence of weak C-H···O and C-H···π interactions, which would also be expected to play a role in the crystal packing and solution-phase behavior of this compound. bohrium.com
Synthetic Utility and Advanced Applications of Tetrahydrofuran 2,3 Dione in Organic Synthesis
Tetrahydrofuran-2,3-dione as a Versatile Synthetic Intermediate
This compound and its derivatives serve as valuable starting materials in organic synthesis due to the presence of multiple reactive sites. The vicinal dicarbonyl functionality within the five-membered ether ring allows for a range of chemical transformations, making it a versatile building block for constructing more complex molecular structures.
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The reactivity of the dione (B5365651) moiety in this compound derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through condensation reactions with bifunctional nucleophiles, new rings can be readily annulated onto the furan (B31954) core.
A notable example is the reaction of 4,4-dimethylthis compound with 1,2-phenylenediamine, which yields the corresponding 3,3-dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline. asianpubs.orgresearchgate.net This reaction provides a direct route to the furoquinoxaline scaffold, a core structure found in various biologically active compounds. Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct other heterocyclic systems. For instance, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with phenylhydrazine (B124118) results in the formation of 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione. asianpubs.orgresearchgate.net These transformations highlight the utility of the furan-dione scaffold in generating molecular diversity by building complex, multi-ring structures.
| Reactant (Furan-dione derivative) | Reagent | Resulting Heterocyclic Scaffold |
| 4,4-Dimethylthis compound | 1,2-Phenylenediamine | Furo[2,3-b]quinoxaline |
| 5-Phenyl-2,3-dihydrofuran-2,3-dione | Phenylhydrazine | Dihydropyridazine-dione |
Table 1. Examples of Complex Heterocyclic Scaffolds Synthesized from this compound Derivatives. asianpubs.orgresearchgate.net
Building Block for Polyfunctionalized Organic Molecules
Beyond the construction of fused rings, this compound is a key building block for synthesizing acyclic and monocyclic molecules bearing multiple functional groups. The differential reactivity of the ketone and lactone carbonyls allows for selective modifications, leading to densely functionalized products.
The reactions with various nucleophiles introduce new functionalities onto the core structure. The formation of hydrazone derivatives from the reaction of 4,4-dimethylthis compound with hydrazines is a straightforward method to introduce C=N bonds and additional nitrogen atoms into the molecule. asianpubs.orgresearchgate.net Furthermore, related furandiones have been utilized as synthons for butenolide and bis-lactone (B144190) derivatives. rsc.org For example, dihydro-4,4-dimethyl-2,3-furandione reacts with benzylidene Meldrum's acid in the presence of a DBU catalyst to produce complex bis-lactone structures. rsc.org This reactivity underscores the potential of the this compound framework as a foundational element for assembling polyfunctionalized organic molecules.
Derivatization Strategies for Expanding Chemical Space
The chemical space around the this compound scaffold can be significantly expanded through various derivatization strategies. These modifications can target either the dicarbonyl groups or the tetrahydrofuran (B95107) ring itself, providing pathways to a wide array of new chemical entities.
Modifications at the Dione Functionalities
The two carbonyl groups at the C2 (lactone) and C3 (ketone) positions are the primary sites for chemical modification. These groups exhibit distinct reactivity, allowing for selective transformations with various nucleophiles.
Reactions with nitrogen nucleophiles are well-established. 4,4-Dimethylthis compound reacts with hydrazine derivatives to form the corresponding hydrazones, demonstrating the reactivity of the ketonic carbonyl at the C3 position. asianpubs.orgresearchgate.net The reaction with 1,2-phenylenediamine involves both carbonyls, leading to a cyclocondensation product. asianpubs.orgresearchgate.net The reactivity of the carbonyl groups in 4,4-dimethyldihydrofuran-2,3-dione (B1673612) with a range of C-, N-, and O-nucleophiles has been previously reported, indicating broad utility in derivatization. asianpubs.org While specific examples with organometallic reagents like Grignard or organolithium compounds are not detailed for this exact molecule in the provided literature, such reagents are common C-nucleophiles for reacting with carbonyl groups. byjus.comlibretexts.org
| Nucleophile | Site of Attack | Product Type |
| Hydrazine derivatives | C3-ketone | Hydrazone |
| 1,2-Phenylenediamine | C2-lactone & C3-ketone | Fused Heterocycle (Quinoxaline) |
| Alcohols (Methanol) | C2-lactone | Ring-opened ester |
Table 2. Summary of Derivatization Reactions at the Dione Functionality of this compound and its Derivatives. asianpubs.orgresearchgate.net
Development of Novel Reaction Methodologies Utilizing this compound
The unique chemical properties of this compound and its analogues have led to their use in the development of novel synthetic methodologies. A significant application is their role as stable, solid precursors for the in situ generation of highly reactive intermediates that are otherwise difficult to handle.
The most prominent methodology involves the thermolysis of substituted 2,3-dihydrofuran-2,3-diones to produce acylketenes. asianpubs.orgnih.gov These intermediates are exceptionally useful in synthetic chemistry but are often too unstable to be isolated. By using a stable crystalline furan-dione precursor, the acylketene can be generated in a controlled manner within a reaction mixture, where it can be immediately trapped by other reagents. nih.gov These generated acylketenes are versatile dienophiles and have been shown to participate in various cycloaddition reactions, including [4+2] hetero-Diels-Alder reactions and, less commonly, [2+2] cycloadditions, to form a variety of heterocyclic products like 1,3-oxazines and pyranones. asianpubs.orgnih.gov This strategy of using a stable furan-dione to access transient, highly reactive species represents a powerful tool for constructing complex molecular architectures. researchgate.netnih.gov
Catalyst Development for Specific Transformations
The reactivity of the dicarbonyl functionality within the this compound scaffold makes it a versatile precursor for a variety of chemical transformations. The development of efficient catalytic systems is crucial for controlling the selectivity and yield of these reactions. Research in this area has focused on several key types of transformations, including asymmetric synthesis and cycloaddition reactions.
One notable area of catalyst development has been in organocatalytic asymmetric reactions. For instance, in reactions involving structures similar to this compound, such as 4-benzylidenedihydrofuran-2,3-dione (B12876285), bifunctional thiourea (B124793) catalysts have been shown to be effective. These catalysts have been successfully employed in asymmetric Michael/acyl transfer reactions with α-nitroketones beilstein-journals.org. The catalyst screening process for such reactions is meticulous, involving the evaluation of various catalyst structures to optimize both yield and enantioselectivity. Key to the success of these catalysts is their ability to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. The choice of solvent also plays a critical role, with solvents like 1,2-dichloroethane (B1671644) often providing the best results in terms of enantiomeric excess beilstein-journals.org.
The table below summarizes the catalyst screening for an organocatalytic asymmetric Michael/acyl transfer reaction involving a related dione system, highlighting the impact of catalyst structure and solvent on the reaction outcome.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiourea Catalyst I | Toluene | 75 | 70 |
| Thiourea Catalyst II | THF | 78 | 75 |
| Thiourea Catalyst VII | 1,2-dichloroethane | 82 | 90 |
| Thiourea Catalyst VII | Chloroform | 80 | 86 |
| Data adapted from a study on a related dione system, illustrating typical optimization parameters. beilstein-journals.org |
In addition to organocatalysis, metal-based catalysts have been explored for transformations involving the tetrahydrofuran ring system. For example, Rhodium(II) catalysts have been instrumental in reactions of diazo compounds with tetrahydrofuran. It has been observed that the catalyst loading can have a profound impact on the chemoselectivity of the reaction, allowing for the selective formation of either C-H insertion or C-O insertion products mdpi.com. This level of control is highly desirable for synthetic applications, as it allows for the targeted synthesis of specific isomers by simply adjusting the amount of catalyst used.
Mechanistic Insights for Process Optimization
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes involving this compound and its derivatives. Mechanistic studies provide critical information that enables chemists to control reaction outcomes, improve yields, and enhance selectivity.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been invaluable in elucidating the mechanisms of reactions involving related furan-2,3-dione structures. For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations can help to predict the regioselectivity of the reaction by analyzing the frontier molecular orbitals (FMOs) of the reactants researchgate.net. These studies can determine whether a reaction proceeds via a normal or inverse electron-demand pathway, which is crucial for selecting the appropriate substrates and reaction conditions. The insights gained from these theoretical models can guide the experimental design to favor the desired product isomer.
A key finding from mechanistic studies on related diones is the nature of the transition state. For example, in the 1,3-dipolar cycloaddition of thiocarbonyl S-imides with furan-2,3-dione, the reaction was found to proceed through a concerted but asynchronous transition state researchgate.net. This means that the two new single bonds are formed in a single step, but not at the exact same time. This type of detailed mechanistic information is vital for optimizing reaction conditions, such as temperature and solvent, to maximize the rate and selectivity of the desired transformation.
Furthermore, photochemical reactions leading to the formation of tetrahydrofuran derivatives have been studied to understand the underlying mechanisms. DFT calculations have shown that such reactions can proceed through the formation of an ylide intermediate, followed by a diradical pathway for ring expansion rsc.org. Understanding the nature of these intermediates and the factors that influence their stability and reactivity is key to optimizing the photochemical process. For example, the stereochemical outcome of the reaction can be influenced by the bond lengths in the ylide intermediate, which can be predicted and understood through computational analysis rsc.org.
The table below outlines the key mechanistic insights and their implications for process optimization in reactions involving dione systems related to this compound.
| Mechanistic Insight | Implication for Process Optimization | Relevant Reaction Type |
| Frontier Molecular Orbital (FMO) analysis predicts normal electron-demand reaction. researchgate.net | Selection of electron-rich dipoles and electron-deficient dipolarophiles to enhance reaction rate and selectivity. | 1,3-Dipolar Cycloaddition |
| Concerted, asynchronous transition state identified through DFT calculations. researchgate.net | Fine-tuning of reaction temperature and solvent polarity to favor the desired reaction pathway and minimize side products. | 1,3-Dipolar Cycloaddition |
| Catalyst loading controls chemoselectivity between C-H and C-O insertion. mdpi.com | Precise control over the amount of catalyst used allows for the selective synthesis of different constitutional isomers. | Rh(II)-catalyzed carbene reactions |
| Reaction proceeds via a diradical pathway following ylide formation. rsc.org | Optimization of photochemical conditions (e.g., wavelength, sensitizer) to control the formation and subsequent reaction of the diradical intermediate. | Photochemical Ring Expansion |
By integrating these mechanistic understandings, chemists can develop more efficient and selective synthetic routes utilizing the valuable chemical properties of this compound.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tetrahydrofuran-2,3-dione in laboratory settings?
- Methodological Answer : Laboratory safety should prioritize personal protective equipment (PPE), including NIOSH/EN 166-compliant face shields and safety glasses for eye protection, chemically resistant gloves (inspected before use), and proper glove disposal to avoid contamination . Engineering controls, such as fume hoods, and adherence to good hygiene practices (e.g., handwashing post-handling) are critical. Workplace exposure limits are not established for this compound, but risk assessments should follow institutional guidelines .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural integrity, particularly for verifying stereochemistry and substituent positions . X-ray crystallography provides definitive structural elucidation, as demonstrated in studies resolving dihedral angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystalline phases) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry (MS) can assess purity and detect synthetic byproducts .
Q. What are the common synthetic routes for preparing this compound derivatives?
- Methodological Answer : Multi-step organic reactions, such as cyclization of β-keto polyfluoroalkanesulfones with aldehydes, are effective for generating tetrasubstituted dihydrofurans . THF is frequently employed as a solvent in phosphazene syntheses, where reactions are monitored via thin-layer chromatography (TLC) and purified using column chromatography . For chiral derivatives, asymmetric organocatalysis (e.g., Diels-Alder reactions) enables stereocontrol .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to study the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes involved in cancer pathways). For example, chromeno-pyrrole-dione derivatives exhibit interactions with inflammation-related proteins, which can be optimized using software like AutoDock Vina. Validation via in vitro assays (e.g., enzyme inhibition studies) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in toxicity studies require systematic evaluation of exposure routes (oral vs. inhalation), species-specific responses, and dose thresholds. The U.S. EPA IRIS review recommends meta-analyses of peer-reviewed data from TOXLINE, PubMed, and RTECS, prioritizing studies with robust experimental designs (e.g., controlled exposure durations) . Cross-referencing in vivo and in vitro data helps reconcile mechanistic differences.
Q. How do intermolecular interactions in this compound derivatives influence their crystallographic packing?
- Methodological Answer : Non-covalent interactions (e.g., Br⋯Br contacts, C–H⋯H bonds) dictate crystal lattice stability. Single-crystal X-ray diffraction studies reveal that planar tetrahydrofuran-dione rings exhibit dihedral angles up to 85.68° with aromatic substituents, affecting solubility and melting points . Hirshfeld surface analysis quantifies interaction contributions, guiding material design for solid-state applications.
Q. What are the mechanistic insights into unexpected dihydrofuran formation during this compound synthesis?
- Methodological Answer : Side reactions, such as vinylogous Michael additions or cyclization cascades, can yield dihydrofurans. Mechanistic studies using deuterium labeling or DFT calculations identify key intermediates (e.g., enolate species). For example, β-keto sulfones reacting with aldehydes proceed via keto-enol tautomerism, with steric effects from substituents directing regioselectivity .
Notes
- For structural studies, prioritize crystallographic data from peer-reviewed journals .
- Toxicological assessments must align with EPA IRIS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
